molecular formula C8H13NaO3 B563252 3-Keto Valproic Acid Sodium Salt CAS No. 1184991-15-8

3-Keto Valproic Acid Sodium Salt

Cat. No.: B563252
CAS No.: 1184991-15-8
M. Wt: 180.179
InChI Key: ZYNHUWISZOLICF-UHFFFAOYSA-M
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Description

3-Keto Valproic Acid Sodium Salt is the sodium salt of 3-Keto Valproic Acid, which is a metabolite of Valproic Acid. Valproic Acid is widely known for its use as an anticonvulsant and mood-stabilizing drug. 3-Keto Valproic Acid is produced from Valproic Acid metabolism by β-oxidation and may be useful for monitoring the metabolism of Valproic Acid in vitro .

Mechanism of Action

Target of Action

Sodium 3-oxo-2-propylpentanoate, also known as 3-Keto Valproic Acid Sodium Salt, primarily targets neuronal ion channels and neurotransmitter systems . It modulates the function of gamma-aminobutyric acid (GABA) , an inhibitory neurotransmitter, and glutamate , an excitatory neurotransmitter .

Mode of Action

The compound exerts its effects by reducing high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This action leads to a decrease in neuronal hyperexcitability, which is crucial in conditions like epilepsy . It also modulates GABA or glutamate-mediated neurotransmission , impacting pain perception and the biochemical occurrence of aura .

Biochemical Pathways

Sodium 3-oxo-2-propylpentanoate influences various signaling systems and biochemical pathways. It interferes with inositol and arachidonate metabolism and affects signaling systems such as the Wnt/beta-catenin and ERK pathways . These actions can lead to changes in gene expression and cellular function .

Pharmacokinetics

The compound dissociates to the valproate ion in the gastrointestinal tract . Its absorption half-life varies from less than 30 minutes to 3 or 4 hours depending on the type of preparation used . For most formulations, bioavailability approaches 100% .

Result of Action

The molecular and cellular effects of Sodium 3-oxo-2-propylpentanoate’s action include a decrease in neuronal hyperexcitability, modulation of neurotransmission, and influence on various signaling systems . These actions can lead to the control of seizures in conditions like epilepsy and impact on mood in conditions like bipolar disorder .

Action Environment

Environmental factors such as temperature and humidity can influence the stability of Sodium 3-oxo-2-propylpentanoate . For instance, repackaging the compound into dose administration aids resulted in unacceptable weight variation and changes in the dissolution profiles under certain conditions . Therefore, careful consideration of storage and handling conditions is crucial to maintain the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Keto Valproic Acid Sodium Salt typically involves the oxidation of Valproic Acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality .

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of Valproic Acid to its keto derivative while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Keto Valproic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group back to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ketone carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Scientific Research Applications

Neurological Applications

Anticonvulsant Properties
3-Keto Valproic Acid Sodium Salt has been extensively studied for its anticonvulsant effects. It is a derivative of valproic acid, which is widely used to manage epilepsy. Research indicates that this compound exhibits efficacy in controlling various seizure types, including tonic–clonic and partial seizures. Animal models have demonstrated its ability to reduce seizure frequency and severity, making it a potential candidate for further clinical evaluation.

Neuroprotective Effects
In addition to its anticonvulsant properties, this compound has shown neuroprotective effects against oxidative stress and apoptosis in neuronal cells. Studies indicate that it may enhance neuronal survival during pathological conditions by modulating cellular pathways involved in cell death and survival.

Psychiatric Applications

Mood Stabilization in Bipolar Disorder
this compound is under investigation for its mood-stabilizing effects in bipolar disorder. Clinical trials are assessing its impact on mood episodes through psychometric assessments that evaluate mood scales and symptom severity. Preliminary findings suggest that it may effectively regulate neurotransmitter levels and stabilize mood swings.

Oncology Applications

Antitumor Properties
Emerging evidence suggests that this compound possesses antitumor properties, potentially inhibiting cancer cell growth and promoting apoptosis. In vitro studies have demonstrated its effectiveness against various cancer cell lines, while in vivo studies are exploring its role as an adjunct therapy in cancer treatment.

Pain Management

Migraine Treatment
Research has also explored the efficacy of this compound in managing migraine headaches. Clinical trials have reported a reduction in migraine frequency and severity among patients treated with this compound, indicating its potential as a therapeutic option for migraine sufferers.

Anticonvulsant Activity

A study conducted on rodents demonstrated that treatment with this compound significantly reduced seizure activity compared to control groups. The optimal dosing regimen was established based on the balance between efficacy and safety profiles observed during the trials.

Mood Stabilization

Clinical evaluations involving bipolar disorder patients indicated that those treated with this compound experienced fewer mood episodes over a six-month period compared to those receiving standard treatments. Mood scales showed statistically significant improvements in symptom severity.

Antitumor Activity

In a recent study involving human cancer cell lines, treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates when compared to untreated controls. These findings suggest potential applications in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Keto Valproic Acid Sodium Salt is unique due to its specific role as a metabolite of Valproic Acid. It provides insights into the metabolic pathways and mechanisms of action of Valproic Acid, making it valuable for research and therapeutic monitoring .

Biological Activity

3-Keto Valproic Acid Sodium Salt (CAS 1184991-15-8) is a significant metabolite of Valproic Acid, a widely used antiepileptic drug. This compound exhibits various biological activities, particularly as a histone deacetylase (HDAC) inhibitor, which has implications in cancer therapy, neuroprotection, and metabolic regulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound functions primarily as an HDAC inhibitor. By inhibiting HDAC enzymes, it alters gene expression, impacting processes such as apoptosis, cell differentiation, and DNA repair. The inhibition of HDACs can lead to:

  • Increased GABA levels : Enhancing inhibitory neurotransmission in the central nervous system.
  • Modulation of neuronal firing : Affecting voltage-gated sodium channels and NMDA receptor-mediated excitation.
  • Induction of pluripotent stem cells : Facilitating cellular reprogramming through transcription factors like Oct4 and Sox2.
  • Promotion of autophagy : By inhibiting inositol synthesis, it influences cellular degradation pathways .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties through its HDAC inhibitory effects. It can induce apoptosis in cancer cells and suppress tumor growth by altering the expression of oncogenes and tumor suppressor genes.

2. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It enhances GABAergic transmission, which is crucial for neuronal survival and function. Studies have shown that it can reduce amyloid-beta (Aβ) production in Alzheimer’s disease models, potentially mitigating neurotoxicity associated with Aβ accumulation .

3. Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. It can decrease the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are implicated in neuroinflammation .

Table 1: Summary of Biological Activities

ActivityMechanism/EffectReferences
AnticancerInduces apoptosis; alters gene expression , ,
NeuroprotectiveIncreases GABA levels; reduces Aβ production ,
Anti-inflammatoryModulates cytokine production; inhibits microglia ,
Autophagy inductionInhibits inositol synthesis ,

Case Study: Valproic Acid-Induced Liver Injury

A case-control study investigated the incidence of drug-induced liver injury (DILI) associated with valproic acid use, highlighting the importance of monitoring liver function in patients receiving this treatment. The study included 60 patients, with findings suggesting that while this compound has therapeutic benefits, it also poses risks for liver toxicity .

Properties

IUPAC Name

sodium;3-oxo-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHUWISZOLICF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662048
Record name Sodium 3-oxo-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184991-15-8
Record name Sodium 3-oxo-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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